2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide
Description
The compound 2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide is a benzothiadiazine derivative characterized by a 1,2,4-thiadiazine ring fused to a benzo moiety. Key structural features include a 1,1-dioxido group at the thiadiazine ring, a 3-oxo substituent, and an N,N-diethylacetamide side chain. The 2,4-dimethylphenyl group at position 2 of the thiadiazine ring contributes to its steric and electronic properties, distinguishing it from related analogs.
Properties
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-5-22(6-2)20(25)14-23-18-9-7-8-10-19(18)29(27,28)24(21(23)26)17-12-11-15(3)13-16(17)4/h7-13H,5-6,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJACXXXZUHJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 480.5 g/mol. Its structure contains a benzo[e][1,2,4]thiadiazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 480.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
Research indicates that compounds with similar structures to the target compound exhibit significant antimicrobial properties. For instance, derivatives of thiadiazine have shown effectiveness against various bacterial strains. A study demonstrated that certain thiadiazine derivatives exhibited comparable antibacterial activity to standard antibiotics like rifampicin .
Anticancer Activity
The anticancer potential of compounds related to the target structure has been documented in several studies. For example, a derivative was tested against human breast cancer cell lines and colon carcinoma, showing IC50 values of 27.3 μM and 6.2 μM respectively . This suggests that the compound may also have potential in cancer therapeutics.
The mechanism by which the compound exerts its biological effects may involve interaction with specific cellular targets. The presence of the dioxido and thiadiazine groups suggests potential interactions with enzymes or receptors involved in metabolic pathways. For instance, compounds with similar scaffolds have been shown to inhibit acetylcholinesterase (AChE), indicating possible neuropharmacological applications .
Study 1: Antimicrobial Efficacy
In a comparative study of various thiadiazine derivatives, it was found that certain modifications led to enhanced antimicrobial activity against Mycobacterium tuberculosis. The most potent derivative achieved an inhibition rate of 87% compared to rifampicin .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of related compounds against multiple cancer cell lines. The study revealed that specific substitutions on the thiadiazine ring significantly influenced cytotoxicity. For instance, a compound showed an IC50 value of 43.4 μM against T47D cells, suggesting its potential as a lead compound for further development .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Similarities and Variations
The target compound shares core structural motifs with several analogs:
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (): This compound lacks the diethyl substitution on the acetamide group and the 2,4-dimethylphenyl substituent.
- 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide (): Features a benzothiazole ring instead of benzothiadiazine and a hydroxyphenyl group. The absence of the thiadiazine ring’s nitrogen atoms may reduce hydrogen-bonding interactions with biological targets .
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): Contains a quinazoline dione core and dichlorophenyl group. The electron-withdrawing chlorine atoms may enhance binding affinity to targets requiring electrophilic interactions compared to the dimethylphenyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
